

Application Notes and Protocols for Arachidonoyl-1-thio-glycerol

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Compound of Interest

Compound Name: Arachidonoyl-1-thio-Glycerol

Cat. No.: B571053

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Introduction

Arachidonoyl-1-thio-glycerol (ATGL) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). It serves as a valuable tool in neuroscience and pharmacology, primarily as a chromogenic substrate for the enzyme monoacylglycerol lipase (MAGL), the principal enzyme responsible for the degradation of 2-AG. The hydrolysis of ATGL by MAGL produces a free thiol group, which can be detected spectrophotometrically using Ellman's reagent (DTNB). This allows for a continuous and reliable assay to measure MAGL activity, which is crucial for studying the endocannabinoid system and for the screening of potential MAGL inhibitors.[1]

Core Applications

- Enzyme Activity Assays:** ATGL is predominantly used to determine the enzymatic activity of MAGL in various biological samples, including cell lysates and purified enzyme preparations.
- Inhibitor Screening:** The ATGL-based assay is a robust method for high-throughput screening of potential MAGL inhibitors, which are of significant interest for therapeutic development in areas such as neuroinflammation, pain, and cancer.
- Enzyme Kinetics:** This substrate can be used to determine key kinetic parameters of MAGL, such as the Michaelis-Menten constant (K) and maximum velocity (V), providing insights into

enzyme function and mechanism.

Chemical and Physical Properties

Property	Value
CAS Number	1309664-54-7
Molecular Formula	C ₂₃ H ₃₈ O ₃ S
Molecular Weight	394.6 g/mol
Formal Name	S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate
Synonyms	1-S-Arachidonoyl-1-mercapto-2,3-propanediol
Solubility	Soluble in organic solvents such as DMSO and dimethyl formamide.
Storage	Store at -20°C for long-term stability.

Experimental Protocols

Spectrophotometric Assay for Monoacylglycerol Lipase (MAGL) Activity

This protocol describes the determination of MAGL activity using **arachidonoyl-1-thio-glycerol** as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for detection.

Materials:

- **Arachidonoyl-1-thio-glycerol** (ATGL)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- MAGL enzyme source (e.g., purified recombinant MAGL, cell lysates, or tissue homogenates)
- Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.2

- 96-well microplate (clear, flat-bottom)
- Microplate reader capable of measuring absorbance at 412 nm
- (Optional) MAGL inhibitor for control experiments (e.g., JZL184, N-arachidonyl maleimide)

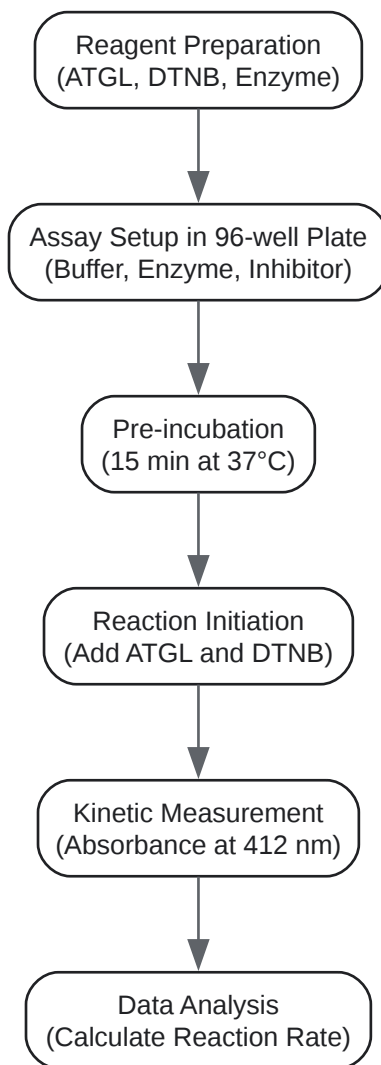
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of ATGL in a suitable organic solvent (e.g., DMSO).
 - Prepare a stock solution of DTNB in the assay buffer.
 - Dilute the MAGL enzyme source to the desired concentration in the assay buffer.
- Assay Setup:
 - In a 96-well microplate, add the following components to each well:
 - Assay Buffer
 - MAGL enzyme solution
 - (Optional) MAGL inhibitor or vehicle control
 - Pre-incubate the plate at 37°C for 15 minutes.
- Initiation of Reaction:
 - Add the ATGL substrate solution to each well to initiate the enzymatic reaction.
 - Immediately add the DTNB solution to each well.
- Measurement:
 - Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) using a microplate reader.

- Data Analysis:
 - Calculate the rate of the reaction (change in absorbance per unit time).
 - The molar extinction coefficient of the yellow product, 2-nitro-5-thiobenzoate (TNB), is $14,150 \text{ M}^{-1}\text{cm}^{-1}$. Use this value to convert the rate of change in absorbance to the rate of product formation (nmol/min).
 - Normalize the activity to the amount of protein used in the assay (e.g., nmol/min/mg of protein).

Below is a visual representation of the experimental workflow:

Experimental Workflow for MAGL Activity Assay



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A simplified workflow for the MAGL activity assay.

Quantitative Data

Kinetic Parameters of MAGL with Arachidonoyl-1-thio-glycerol

Enzyme Source	K* (μ M)	V* (nmol/min/mg)	Reference
MAGL-transfected COS-7 cell lysate	67.9 \pm 3.0	659.5 \pm 81.8	[2]

IC₅₀ Values of MAGL Inhibitors Determined by ATGL Assay

Inhibitor	Enzyme Source	IC ₅₀	Reference
N-arachidonyl maleimide (NAM)	MAGL-transfected COS-7 cell lysate	94.3 nM	[3]
JZL184	Mouse brain MAGL	8 nM	[4]
Troglitazone	Recombinant human MGL	1.1 μ M	[5]
N-arachidonoyl dopamine	Recombinant human MGL	0.78 μ M	[5]
AM404	Recombinant human MGL	3.1 μ M	[5]

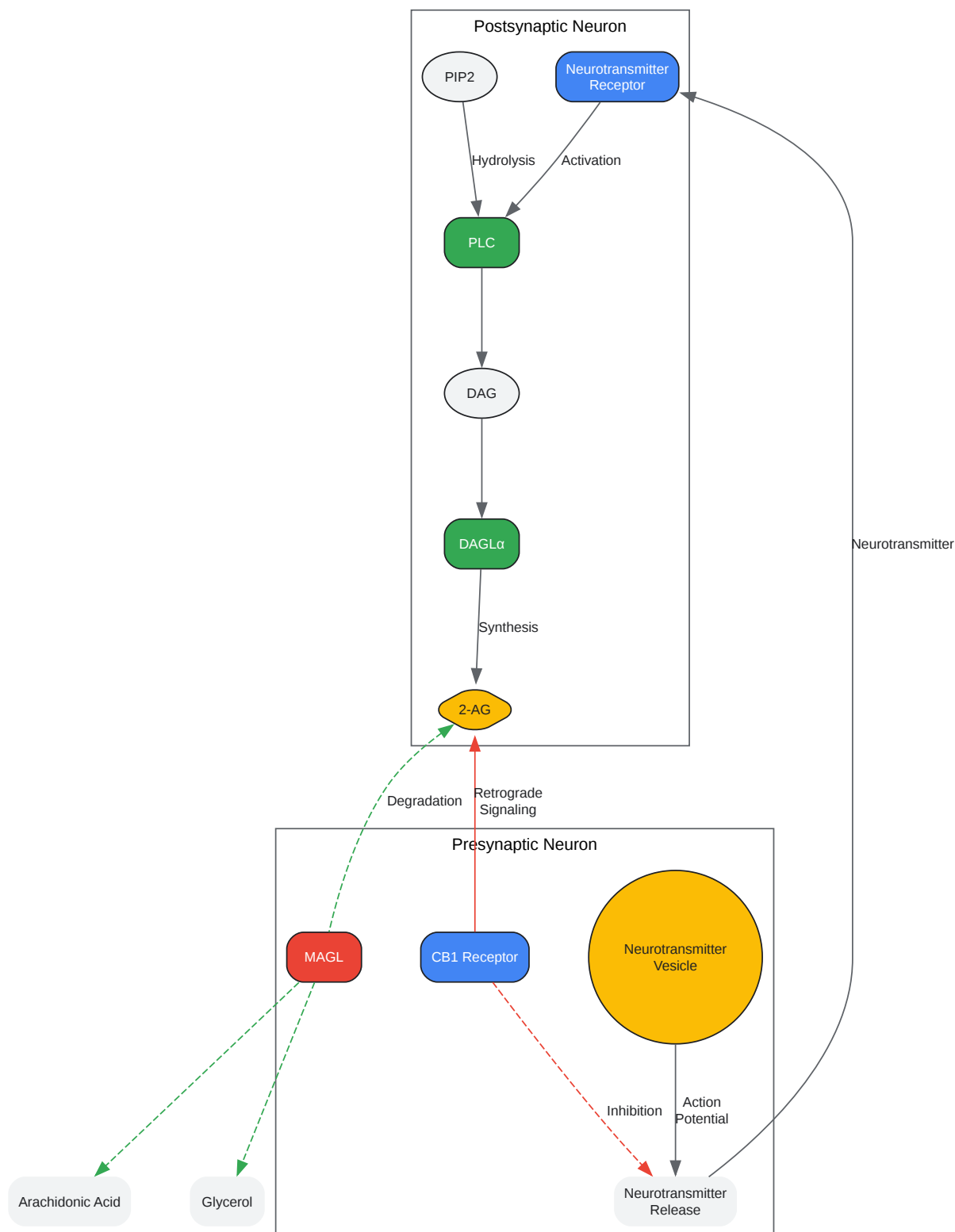
Signaling Pathway

Arachidonoyl-1-thio-glycerol is an analog of 2-arachidonoylglycerol (2-AG), a key endocannabinoid neurotransmitter. 2-AG is synthesized in the postsynaptic neuron in response to neuronal activity. It then travels retrogradely across the synapse to activate presynaptic cannabinoid type 1 (CB1) receptors. This activation leads to the inhibition of neurotransmitter

release, a process known as retrograde signaling. The signaling is terminated by the hydrolysis of 2-AG by MAGL, which is primarily located in the presynaptic terminal.

The following diagram illustrates the 2-AG signaling pathway:

2-Arachidonoylglycerol (2-AG) Signaling Pathway

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The 2-AG retrograde signaling pathway.

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